Product packaging for Deschloro Ticlopidine-d5(Cat. No.:)

Deschloro Ticlopidine-d5

Cat. No.: B1157079
M. Wt: 234.37
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro Ticlopidine-d5 (Molecular Formula: C₁₄H₁₀D₅NS, Molecular Weight: 234.37) is a deuterated analog of a thienopyridine derivative and is designed for research applications only. Its primary value lies in its use as a stable isotope-labeled internal standard in the development of robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of thienopyridine drugs and their metabolites . The nearly identical chemical properties of the deuterated standard to its non-labeled analyte ensure it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for procedural variability and ensuring accurate, reproducible results . This is particularly crucial in studying the complex metabolic pathways of drugs like Ticlopidine and Clopidogrel, which involve multiple cytochrome P450 (CYP) enzymes . Furthermore, this compound is integrated into high-throughput screening (HTS) workflows to rapidly assess the absorption, distribution, metabolism, and excretion (ADME) properties of compound libraries, enabling the reliable prioritization of drug candidates with favorable metabolic stability . In mechanistic toxicology studies, deuterated compounds like this compound serve as tracers to investigate metabolic fate and identify the formation of potentially reactive metabolites, leveraging the deuterium kinetic isotope effect to alter metabolic profiles . It also serves as a critical reference standard in forensic toxicology research for the definitive identification and quantification of analytes in complex biological matrices, ensuring accuracy for legal and medico-legal purposes . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C₁₄H₁₀D₅NS

Molecular Weight

234.37

Synonyms

5-​Benzyl-​4H,​5H,​6H,​7H-​thieno[3,​2-​c]​pyridine-d5; 

Origin of Product

United States

Q & A

Q. How can researchers ensure reproducible synthesis and characterization of Deschloro Ticlopidine-d5?

  • Methodological Answer : Synthesis should follow deuterium incorporation protocols (e.g., hydrogen-deuterium exchange under controlled conditions) to ensure isotopic purity. Characterization requires a combination of 1H/13C NMR to confirm structural integrity and high-resolution mass spectrometry (HRMS) for isotopic pattern validation . For reproducibility, document reaction parameters (temperature, solvent, catalyst) and purification steps (HPLC, column chromatography) in detail, adhering to guidelines for experimental transparency .

Q. What analytical methods are critical for assessing this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability studies using pH-varied buffers (e.g., simulated gastric/intestinal fluids) and temperature-controlled incubations (37°C). Monitor degradation via LC-MS/MS with deuterated internal standards to distinguish isotopic decay from matrix effects. Include time-point sampling (0–48 hours) and statistical analysis (e.g., ANOVA for degradation rates) . Stability data should be cross-validated with non-deuterated analogs to isolate isotopic effects .

Q. How can this compound be utilized in CYP-mediated metabolic studies?

  • Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP isoforms for in vitro assays. Quantify metabolite formation via LC-HRMS with isotopic tracing to differentiate deuterated vs. non-deuterated metabolites. Include negative controls (e.g., CYP inhibitors) and validate kinetic parameters (Km, Vmax) against non-deuterated Ticlopidine to assess isotopic interference .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific deuterium effects. Compare in vivo plasma/tissue samples (analyzed via LC-MS/MS ) with in vitro hepatic clearance data. Use isotopic tracing to track deuterium loss in vivo, which may explain altered metabolic pathways . Address contradictions by re-evaluating assay conditions (e.g., protein binding in vitro vs. in vivo) .

Q. What strategies mitigate analytical challenges in detecting low-concentration this compound metabolites?

  • Methodological Answer : Optimize solid-phase extraction (SPE) protocols to reduce matrix interference. Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to enhance sensitivity for deuterated fragments. Validate methods using spiked biological matrices and report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. How does the deuterium isotope effect influence this compound’s binding affinity to molecular targets?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare binding kinetics (KD, kon/koff) between deuterated and non-deuterated forms. Pair with molecular dynamics simulations to model deuterium’s impact on hydrogen bonding and conformational stability. Validate findings using X-ray crystallography of co-crystallized complexes .

Q. How to address contradictions in reported metabolic pathways of this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological variations (e.g., enzyme sources, incubation times). Replicate conflicting studies under standardized conditions and perform meta-analysis to quantify heterogeneity. Use genetically modified cell lines (e.g., CYP2C19 knockouts) to isolate pathway contributions .

Q. What computational approaches validate this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Combine docking simulations (AutoDock Vina, Schrödinger) with QM/MM (quantum mechanics/molecular mechanics) to model deuterium’s electronic effects on binding. Cross-validate predictions with experimental mutagenesis data (e.g., CYP2C19 active-site mutations) and kinetic isotope effect (KIE) measurements .

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